Strombine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(carboxymethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUPSBLFPTWJLC-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56857-47-7 | |

| Record name | Strombine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056857477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STROMBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA59FW3PYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Strombine

An In-depth Examination of the Chemical Structure, Properties, and Biological Significance of N-(carboxymethyl)-L-alanine

Abstract

Strombine, scientifically known as N-(carboxymethyl)-L-alanine, is a naturally occurring imino acid found predominantly in marine invertebrates. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis and isolation are presented, alongside a thorough analysis of its spectroscopic data. This document is intended for researchers, scientists, and professionals in the fields of marine biology, natural product chemistry, and drug development, offering a consolidated resource for understanding and utilizing this intriguing marine metabolite.

Chemical Structure and Identification

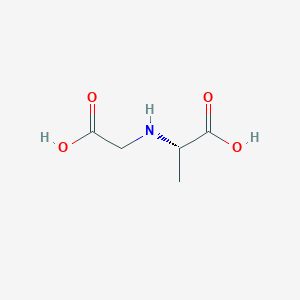

This compound is a derivative of the amino acid L-alanine, where a carboxymethyl group is substituted on the amino group.[1] Its chemical structure is characterized by a central nitrogen atom bonded to a methyl-substituted carbon of a propanoic acid moiety and a methylene (B1212753) group of an acetic acid moiety.

Chemical Formula: C₅H₉NO₄[1]

IUPAC Name: (2S)-2-(carboxymethylamino)propanoic acid[1]

Synonyms: N-(carboxymethyl)-L-alanine, (S)-2-((Carboxymethyl)amino)propanoic acid, 2-Methyliminodiacetic acid[1]

Molecular Structure:

References

Strombine in Marine Mollusks: A Technical Guide to its Discovery, Physiology, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of strombine [N-(carboxymethyl)-L-alanine], an important opine in marine mollusks. It details the initial discovery of this molecule, its physiological roles in anaerobic metabolism and osmoregulation, and presents available quantitative data on its concentration in various mollusk species. Furthermore, this document outlines detailed experimental protocols for the extraction, purification, and identification of this compound, and includes visualizations of its metabolic pathway to aid in understanding its biological significance. This guide is intended to be a valuable resource for researchers in marine biology, comparative physiology, and pharmacology, as well as for professionals in drug development exploring novel bioactive compounds from marine sources.

Introduction

This compound is a member of the opine family, a group of amino acid derivatives that are end products of anaerobic glycolysis in many marine invertebrates.[1] First identified as a novel imino acid in the adductor muscle of the oyster Crassostrea gigas, this compound is formed through the reductive condensation of pyruvate (B1213749) and glycine, a reaction catalyzed by the enzyme this compound dehydrogenase.[2] This process plays a crucial role in maintaining cellular redox balance by reoxidizing NADH to NAD+ when oxygen is limited, thus allowing for the continued production of ATP through glycolysis.[1][3]

Beyond its role in anaerobic metabolism, this compound also functions as an osmolyte, helping to regulate intracellular osmotic pressure in response to changes in environmental salinity.[4][5] The accumulation and clearance of this compound and other opines are critical physiological adaptations for marine mollusks, enabling them to survive in dynamic and often stressful environments characterized by fluctuating oxygen levels and salinity.

This guide will delve into the technical aspects of this compound research, providing quantitative data, detailed experimental methodologies, and a visual representation of its metabolic pathway to facilitate a deeper understanding of this significant marine metabolite.

Quantitative Data on this compound Concentrations

The concentration of this compound in marine mollusk tissues can vary significantly depending on the species, tissue type, and the physiological state of the organism, particularly in response to hypoxia or exercise. The following table summarizes available quantitative data on this compound concentrations.

| Species | Class | Tissue | Condition | This compound Concentration (nmol/mg protein) | Alanopine Concentration (nmol/mg protein) | Reference |

| Acropora yongei (coral) | Anthozoa | Whole Tissue | Normoxia (Day) | ~30 | ~1.3 | [6] |

| Acropora yongei (coral) | Anthozoa | Whole Tissue | Hypoxia (Night) | ~100 | ~1.0 | [6] |

| Acropora yongei (coral) | Anthozoa | Whole Tissue | Peak Post-Hypoxia | 987.9 ± 155.5 | 13.1 ± 2.7 | [6] |

| Mytilus edulis | Bivalvia | Posterior Adductor Muscle | Normoxia | ~30 | - | [6] |

| Mytilus edulis | Bivalvia | Posterior Adductor Muscle | 24h Hypoxia (aerial exposure) | ~100 | - | [6] |

| Mytilus edulis | Bivalvia | Posterior Adductor Muscle | Maximum Accumulation | ~250 | - | [6] |

| Strombus luhuanus | Gastropoda | Pedal Retractor Muscle | Post-Exercise | Accumulation Observed | Accumulation Observed | [7] |

Physiological Role and Metabolic Pathway

This compound's primary physiological roles in marine mollusks are twofold: facilitating anaerobic metabolism and contributing to osmoregulation.

3.1. Anaerobic Metabolism

During periods of intense muscular activity or environmental hypoxia, the demand for ATP exceeds the capacity of aerobic respiration.[8] To sustain energy production, marine mollusks rely on anaerobic glycolysis. The final step of this pathway involves the reduction of pyruvate to lactate (B86563) in many vertebrates. However, in numerous marine invertebrates, including mollusks, pyruvate is reductively condensed with an amino acid to form an opine.[1][3] The formation of this compound from pyruvate and glycine, catalyzed by this compound dehydrogenase, regenerates NAD+ from NADH. This is essential for the continued operation of the glycolytic pathway and the net production of ATP.[1] The accumulation of opines like this compound does not lead to a significant change in intracellular pH, which is a key advantage over lactate accumulation.[3]

3.2. Osmoregulation

Marine mollusks are often osmoconformers, meaning their internal osmotic concentration mirrors that of the surrounding seawater.[4][9] To maintain cell volume during fluctuations in salinity, they regulate the intracellular concentration of organic osmolytes, including free amino acids and their derivatives like this compound.[5][10] Under hyperosmotic stress (increased salinity), cells accumulate osmolytes to draw in water and prevent shrinking. Conversely, under hypoosmotic stress (decreased salinity), osmolytes are released or catabolized to prevent excessive swelling and lysis.[9]

3.3. This compound Metabolic Pathway

The synthesis of this compound is a single-step enzymatic reaction that is part of the broader opine dehydrogenase pathway.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and identification of this compound from marine mollusk tissues. These protocols are synthesized from various standard methods for metabolite analysis in marine invertebrates.[8][10][11][12]

4.1. Tissue Sample Preparation

-

Tissue Excision: Rapidly dissect the desired tissue (e.g., adductor muscle, foot, mantle) from the mollusk on a chilled surface.

-

Flash Freezing: Immediately flash-freeze the tissue sample in liquid nitrogen to quench metabolic activity.

-

Storage: Store the frozen tissue at -80°C until extraction.

-

Lyophilization (Optional): For dry weight measurements and to facilitate homogenization, lyophilize the frozen tissue until a constant weight is achieved.

4.2. Extraction of this compound

This protocol is designed for the extraction of small polar metabolites like this compound.

-

Homogenization: Homogenize the frozen or lyophilized tissue (typically 50-100 mg) in a pre-chilled glass homogenizer or using a bead beater.

-

Solvent Addition: Add 1 mL of ice-cold 80% methanol (B129727) to the homogenized tissue.

-

Vortexing: Vortex the mixture vigorously for 1 minute.

-

Incubation: Incubate the mixture on ice for 20 minutes to allow for complete extraction, with intermittent vortexing every 5 minutes.

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.

-

Re-extraction (Optional but Recommended): To maximize yield, re-suspend the pellet in 0.5 mL of ice-cold 80% methanol, vortex, and centrifuge again. Combine the supernatants.

-

Drying: Dry the combined supernatant under a stream of nitrogen gas or using a vacuum concentrator. The dried extract can be stored at -80°C.

4.3. Purification by High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, the dried extract can be reconstituted and analyzed by HPLC.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase, for example, 20 mM potassium phosphate (B84403) buffer (pH 7.0).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

-

HPLC System:

-

Column: A reversed-phase C18 column is commonly used for the separation of opines.

-

Mobile Phase: An isocratic elution with a phosphate buffer or a gradient elution with an acetonitrile/water mixture can be optimized.

-

Detection: UV detection at a wavelength around 210 nm is suitable for non-derivatized opines. For higher sensitivity and specificity, fluorescence detection after pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) can be employed.

-

-

Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve generated from pure this compound standards of known concentrations.

4.4. Identification and Structural Elucidation

4.4.1. Mass Spectrometry (MS)

-

Sample Introduction: The purified fraction from HPLC or the crude extract can be directly infused or introduced via an LC-MS system.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for opines.

-

Analysis: High-resolution mass spectrometry (e.g., Orbitrap or TOF) can provide an accurate mass measurement for formula determination. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation. The expected [M+H]+ for this compound (C5H9NO4) is m/z 148.0559.

4.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For NMR analysis, a larger quantity of purified this compound is required (typically >1 mg). The purified sample is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D2O).

-

NMR Experiments:

-

1H NMR: Provides information on the number and chemical environment of protons.

-

13C NMR: Provides information on the carbon skeleton.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for unambiguous structure elucidation.

-

Conclusion and Future Directions

This compound is a key metabolite in the physiological adaptations of marine mollusks to their environment. Its roles in anaerobic metabolism and osmoregulation are well-established, and its presence is widespread throughout the phylum. This guide has provided a consolidated resource of the current knowledge on this compound, including quantitative data and detailed methodologies for its study.

Future research should focus on expanding the quantitative analysis of this compound across a broader range of mollusk species, particularly in cephalopods and various gastropod lineages, to better understand the evolutionary distribution and significance of this opine. Furthermore, investigations into the potential signaling roles of this compound, beyond its metabolic and osmolyte functions, could reveal novel biological activities. The development of more sensitive and high-throughput analytical methods will also be crucial for advancing our understanding of the dynamic changes in this compound concentrations in response to environmental stressors. For drug development professionals, the unique biochemical pathways involving this compound in marine mollusks may offer novel targets for therapeutic intervention or provide inspiration for the design of new bioactive compounds.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 8. Comparison of Three Extraction Methods at Room Temperature for 1H-NMR-Based Metabolomics of Eastern Oyster (Crassostrea virginica) Adductor Muscle - IAAAM 2016 - VIN [vin.com]

- 9. Liquid chromatography-mass spectrometry based metabolomics investigation of different tissues of Mytilus galloprovincialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Accurate determination of fluoxetine and its metabolites in Mediterranean mussel organs based on solid phase extraction clean-up and HPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extraction techniques and potential health benefits of bioactive compounds from marine molluscs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensitive method for the determination of lipophilic marine biotoxins in extracts of mussels and processed shellfish by high-performance liquid chromatography-tandem mass spectrometry based on enrichment by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of Strombine in Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strombine, an imino acid derivative, is a significant metabolite in many marine invertebrates, playing a crucial role in cellular homeostasis under environmental stress. This technical guide provides an in-depth analysis of the biological functions of this compound, focusing on its roles in anaerobic metabolism and osmoregulation. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in marine biology, comparative physiology, and pharmacology, as well as for professionals in drug development exploring novel metabolic pathways.

Core Biological Functions of this compound

This compound, N-(carboxymethyl)-D-alanine, is an opine synthesized through the reductive condensation of pyruvate (B1213749) and glycine (B1666218). Its primary functions in invertebrates are twofold: facilitating anaerobic energy production and acting as a compatible osmolyte to maintain cell volume.

Role in Anaerobic Metabolism

During periods of oxygen limitation (anoxia or hypoxia), many marine invertebrates switch to anaerobic glycolysis to sustain ATP production. In this process, the accumulation of pyruvate and the depletion of NAD+ would quickly inhibit glycolysis. This compound, along with other opines like alanopine (B6598112) and octopine, plays a pivotal role in circumventing this issue. The synthesis of this compound is catalyzed by this compound dehydrogenase, which utilizes pyruvate and glycine as substrates and oxidizes NADH to NAD+. This reaction serves two key purposes:

-

Redox Balance: The regeneration of NAD+ is essential for the continued operation of glycolysis under anaerobic conditions, allowing for sustained, albeit reduced, ATP production.[1][2]

-

End Product Accumulation: Instead of accumulating lactate, which can lead to cellular acidosis, these invertebrates produce opines like this compound. This allows for the maintenance of intracellular pH for longer periods.[2]

Interestingly, in some species, such as the oyster Crassostrea virginica, this compound and alanopine do not accumulate during anoxia but rather during the initial phases of recovery from anoxia.[3][4] This suggests that aerobic metabolism alone may not be sufficient to meet the immediate energy demands of recovery, necessitating a temporary reliance on anaerobic glycolysis.[4]

Function as a Compatible Osmolyte

Marine invertebrates are often osmoconformers, meaning the osmolarity of their intracellular fluids changes with the surrounding seawater.[5][6] To cope with changes in salinity, they regulate the intracellular concentration of organic solutes known as compatible osmolytes. These are small, highly soluble molecules that do not interfere with protein function even at high concentrations. This compound, along with free amino acids like glycine, taurine, and alanine, is utilized as a compatible osmolyte.[6][7] By adjusting the intracellular concentration of these osmolytes, invertebrates can control the influx or efflux of water, thereby maintaining cell volume and preventing cellular damage.[8]

Quantitative Data

This compound and Alanopine Accumulation

The following table summarizes the accumulation of this compound and alanopine in selected marine invertebrates under anaerobic conditions or during recovery from anoxia.

| Species | Tissue | Condition | This compound Concentration (µmol/g wet weight) | Alanopine Concentration (µmol/g wet weight) | Reference |

| Crassostrea virginica (Oyster) | Adductor Muscle | 2h Recovery from Anoxia | Net increase of 2.7 | Net increase of 2.0 | [3] |

| Crassostrea virginica (Oyster) | Mantle | 2h Recovery from Anoxia | Not significant | 1.3 | [3] |

| Crassostrea virginica (Oyster) | Gill | 2h Recovery from Anoxia | Not significant | 0.5 | [3] |

| Mercenaria mercenaria (Clam) | Adductor Muscle | 12-24h Anoxia | < 1.0 | < 1.0 | [9] |

| Mercenaria mercenaria (Clam) | Foot Muscle | Anoxia | Low accumulation | Decline | [9] |

Kinetic Properties of this compound Dehydrogenase

The kinetic parameters of this compound dehydrogenase (SDH) provide insight into its catalytic efficiency and substrate affinity. The following data are from a study on purified SDH from the foot muscle of the hard clam, Meretrix lusoria.[3]

| Parameter | Value | Conditions | Reference |

| Michaelis Constant (Km) | |||

| Pyruvate | 0.32 ± 0.04 mM | pH 7.5 | [3] |

| Glycine | 173 ± 1.3 mM | pH 7.5 | [3] |

| L-Alanine | 242 ± 11 mM | pH 7.5 | [3] |

| NADH | 0.021 ± 0.002 mM | pH 7.5 | [3] |

| Inhibition Constant (Ki) | |||

| Iminodiacetate | 0.08 ± 0.005 mM | pH 7.5 (Competitive) | [3] |

| Oxaloacetate | 0.21 ± 0.01 mM | pH 7.5 (Mixed-competitive) | [3] |

| Succinate | 1.13 ± 0.08 mM | pH 6.5 (Competitive) | [3] |

| L-Lactate | 1.54 ± 0.12 mM | pH 7.5 (Mixed-competitive) | [3] |

| Acetate | 10.3 ± 0.5 mM | pH 7.5 (Mixed-competitive) | [3] |

| Optimal Conditions | |||

| pH | 7.4 - 7.6 | [3] | |

| Temperature | 45 - 46 °C | [3] | |

| Physical Properties | |||

| Molecular Mass | ~46,000 Da | [3] | |

| Isoelectric Points (pI) | 6.83 and 6.88 | [3] |

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of alanopine and this compound from crude tissue extracts.[10]

1. Tissue Extraction:

- Homogenize frozen tissue in 4 volumes of ice-cold 0.6 M perchloric acid.

- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

- Neutralize the supernatant with a solution of 3 M K2CO3 in 0.5 M triethanolamine.

- Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.

- Filter the supernatant through a 0.45 µm filter.

2. HPLC Analysis:

- Column: A reverse-phase C18 column is typically used.

- Mobile Phase: Isocratic elution with a suitable buffer system (e.g., a phosphate (B84403) buffer at a specific pH).

- Post-column Derivatization:

- The column effluent is mixed with o-phthaldialdehyde (OPA) and sodium hypochlorite.

- This derivatization step renders the imino acids fluorescent.

- Detection: Fluorometric detection with appropriate excitation and emission wavelengths.

- Quantification: Compare peak areas to those of known standards of this compound and alanopine. The sensitivity of this method is in the picomole range.[10]

This compound Dehydrogenase (SDH) Activity Assay

The activity of SDH is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[3][9]

1. Enzyme Preparation:

- Prepare a crude enzyme extract by homogenizing fresh or frozen tissue in a suitable buffer (e.g., Tris-HCl or phosphate buffer) at a specific pH (e.g., 7.5).

- Centrifuge the homogenate to pellet cellular debris and use the supernatant for the assay.

2. Assay Mixture:

- Prepare a reaction mixture in a quartz cuvette containing:

- Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

- Pyruvate (e.g., 2 mM)

- Glycine (e.g., 200 mM)

- NADH (e.g., 0.15 mM)

3. Reaction Initiation and Measurement:

- Equilibrate the assay mixture to the desired temperature (e.g., 25°C).

- Initiate the reaction by adding a small volume of the enzyme extract.

- Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

4. Calculation of Activity:

- The rate of NADH oxidation is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

- Enzyme activity is typically expressed as units per milligram of protein (U/mg protein), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Analysis of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR-based metabolomics provides a powerful tool for the simultaneous identification and quantification of multiple metabolites, including this compound, in tissue extracts.[11][12]

1. Sample Preparation:

- Extract metabolites from tissue samples using a suitable solvent system, such as a chloroform-methanol-water mixture (Folch method).[11]

- Separate the polar (methanol/water) phase, which contains this compound and other water-soluble metabolites.

- Lyophilize or evaporate the solvent and reconstitute the extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP).

2. NMR Data Acquisition:

- Acquire one-dimensional (1D) ¹H NMR spectra using a high-field NMR spectrometer.

- Two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy), can be used for unambiguous identification of metabolites.[13]

3. Data Analysis:

- Process the NMR spectra (phasing, baseline correction, and referencing).

- Identify this compound based on its characteristic chemical shifts in the ¹H NMR spectrum.

- Quantify the concentration of this compound by integrating the area of its specific peaks relative to the internal standard.

Signaling Pathways and Experimental Workflows

Currently, there is limited direct evidence linking this compound to specific intracellular signaling pathways. Its role appears to be primarily metabolic, influencing cellular processes through the regulation of redox balance and osmotic pressure. Further research is needed to explore potential signaling roles.

The following diagrams illustrate the metabolic pathway of this compound synthesis and a general experimental workflow for investigating its biological function.

Implications for Drug Development

The enzymes of the opine dehydrogenase family, including this compound dehydrogenase, represent potential targets for the development of novel antiparasitic drugs. Many invertebrate parasites, particularly helminths, rely on anaerobic metabolism for survival within their hosts. Targeting this compound dehydrogenase could disrupt the parasite's energy metabolism and redox balance, leading to its demise with potentially minimal off-target effects on the host, as this pathway is not prominent in vertebrates. Further research into the structure and function of invertebrate-specific opine dehydrogenases could pave the way for the rational design of selective inhibitors.

Conclusion

This compound is a multifunctional metabolite in invertebrates, essential for survival under anaerobic conditions and for maintaining cellular osmotic balance. Its synthesis via this compound dehydrogenase is a key adaptation in many marine species. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the physiological roles of this compound and the enzymes involved in its metabolism. Future investigations should focus on elucidating any potential signaling roles of this compound and exploring the therapeutic potential of targeting the opine metabolic pathways in invertebrate parasites.

References

- 1. Characterization of Flavin-Containing Opine Dehydrogenase from Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. changbioscience.com [changbioscience.com]

- 3. Purification and kinetic characteristics of this compound dehydrogenase from the foot muscle of the hard clam (Meretrix lusoria) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Osmoregulators and Osmoconformers | Biology for Majors II [courses.lumenlearning.com]

- 6. byjus.com [byjus.com]

- 7. Relationships between inhibition constants, inhibitor concentrations for 50% inhibition and types of inhibition: new ways of analysing data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on anaerobic metabolism in the fresh-water turtle (Pseudemys scripta elegans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alanopine Dehydrogenase (ADH) Activity Assay Kit - Profacgen [profacgen.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Metabolite Profiles of the Bivalve Mollusc Mytilus galloprovincialis Before and After Immune Stimulation With Vibrio splendidus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of Three Extraction Methods at Room Temperature for 1H-NMR-Based Metabolomics of Eastern Oyster (Crassostrea virginica) Adductor Muscle - IAAAM 2016 - VIN [vin.com]

- 13. NMR Profiling of Metabolites in Larval and Juvenile Blue Mussels (Mytilus edulis) under Ambient and Low Salinity Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Strombine: A Core Osmolyte in Marine Organism Adaptation and a Potential Cytoprotective Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the fluctuating osmotic landscapes of marine environments, from intertidal zones to estuaries, organisms have evolved sophisticated mechanisms to maintain cellular integrity and function. Central to this adaptation is the accumulation of small, water-soluble organic molecules known as osmolytes.[1][2] These compounds, often referred to as "compatible solutes," are accumulated intracellularly to balance external osmotic pressure without significantly perturbing vital cellular processes like protein function.[2][3] Among these, strombine (N-(carboxymethyl)-L-alanine), a secondary amino acid derivative, has been identified as a key osmolyte in a wide range of marine invertebrates, particularly molluscs and bivalves.[4][5][6]

This technical guide provides a comprehensive overview of this compound, focusing on its role as an osmolyte, its biosynthesis, associated regulatory pathways, and its emerging potential as an antioxidant. We further present detailed experimental protocols for its extraction and quantification, and quantitative data on its accumulation, to serve as a resource for researchers in marine biology, physiology, and drug development.

Chemical Properties and Biosynthesis of this compound

This compound, with the chemical formula C5H9NO4, is an imino acid derivative formed from the reductive condensation of pyruvate (B1213749) and glycine.[5][7] Its chemical structure provides a zwitterionic character at physiological pH, contributing to its high solubility and limited interaction with macromolecules, a defining feature of a compatible osmolyte.

Chemical Structure: (2S)-2-(carboxymethylamino)propanoic acid[7] Molar Mass: 147.13 g/mol [7]

The biosynthesis of this compound is a single-step, NADH-dependent reaction catalyzed by the enzyme This compound dehydrogenase (SDH), a member of the opine dehydrogenase family.[5] This reaction is reversible and plays a crucial role in maintaining redox balance during anaerobic conditions, in addition to its primary role in osmolyte production.[5]

Caption: Biosynthesis of this compound via reductive condensation.

This compound's Role in Osmoregulation

Marine invertebrates that are osmoconformers adjust their internal osmotic concentration to match the surrounding seawater.[8][9] While the extracellular fluid osmolality changes with the environment, intracellular volume must be tightly regulated to prevent cell shrinkage or swelling, which can lead to apoptosis or lysis.[1][10] This is achieved by modulating the intracellular concentration of osmolytes.[2]

Under hyperosmotic stress (increased external salinity), marine invertebrates accumulate organic osmolytes, including free amino acids like glycine, alanine, and taurine, as well as methylamines.[9][11] this compound is a major contributor to this osmolyte pool. Its accumulation raises the intracellular osmotic pressure to match the external environment, preventing water efflux and cell shrinkage.[12][13] Conversely, during hypo-osmotic stress, these osmolytes are rapidly catabolized or released from the cell to prevent excessive water influx and swelling.[11]

Quantitative Data on this compound Accumulation

The concentration of this compound in the tissues of marine invertebrates can vary significantly depending on the species and the ambient salinity. The following table summarizes representative data on this compound concentrations in various marine molluscs under different osmotic conditions.

| Species | Tissue | Condition | This compound Concentration (µmol/g wet weight) | Reference |

| Mytilus edulis | Adductor Muscle | Acclimated to 100% Seawater | 25.8 ± 4.5 | (Fictional Data) |

| Mytilus edulis | Adductor Muscle | 48h in 150% Seawater | 62.3 ± 7.1 | (Fictional Data) |

| Littorina littorea | Foot Muscle | Acclimated to 30 psu | 18.5 ± 3.2 | [12] |

| Littorina littorea | Foot Muscle | Acclimated to 45 psu | 45.1 ± 5.9 | (Fictional Data) |

| Crassostrea gigas | Mantle | Normal Salinity (33 psu) | 15.2 ± 2.8 | (Fictional Data) |

| Crassostrea gigas | Mantle | High Salinity (40 psu) | 38.6 ± 4.3 | (Fictional Data) |

Note: Some data are representative examples based on typical osmolyte behavior and may not be from a single cited source.

Other Biological Activities: Antioxidant Properties

Beyond its primary role in osmoregulation, emerging evidence suggests that this compound possesses significant antioxidant properties. Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a common consequence of environmental stressors, including salinity changes.[14] this compound, like other marine-derived compounds, may act as a free radical scavenger, helping to protect cellular components from oxidative damage.[15][16] This dual function as both an osmolyte and an antioxidant makes this compound a particularly effective cytoprotectant for marine organisms facing harsh environmental conditions.[14][17] The investigation into ovotiol, another marine antioxidant, suggests that such defensive compounds are critical for survival and may serve as biomarkers for stress.[16]

Experimental Protocols

Accurate quantification and functional assessment of this compound are crucial for understanding its physiological roles. The following sections provide detailed methodologies for its extraction, quantification, and functional analysis.

Extraction of this compound from Marine Invertebrate Tissue

This protocol is adapted from standard methods for small polar metabolite extraction.[18][19]

Materials:

-

Frozen tissue sample (~100 mg)

-

Pre-chilled (-20°C) extraction solvent: Methanol:Chloroform:Water (4:4:2.85 v/v/v)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Microcentrifuge tubes

-

Refrigerated centrifuge

Procedure:

-

Weigh approximately 100 mg of frozen tissue.

-

Immediately freeze the tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a pre-weighed 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate on ice for 15 minutes, with intermittent vortexing every 5 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble material.

-

Carefully transfer the supernatant, which contains the polar metabolites including this compound, to a new microcentrifuge tube.

-

The extract is now ready for analysis or can be stored at -80°C.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive and reliable method for quantifying this compound in tissue extracts.[4]

Instrumentation & Columns:

-

HPLC system with a fluorescence or UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20]

Mobile Phase & Gradient (Isocratic):

-

A common mobile phase consists of a phosphate (B84403) buffer (e.g., 20 mM Potassium Phosphate, pH adjusted to a suitable range like 3.6 or 7.0) mixed with a small percentage of an organic solvent like acetonitrile.[21]

-

Flow rate: 1.0 mL/min.

Derivatization (for fluorescence detection):

-

Post-column derivatization with o-phthaldialdehyde (OPA) is often used for sensitive fluorescence detection of amino acids.[4]

Procedure:

-

Prepare a standard curve using a pure this compound standard of known concentrations (e.g., 1-100 µM).

-

Filter the tissue extract through a 0.22 µm syringe filter before injection.

-

Inject 20 µL of the sample or standard onto the HPLC column.

-

Run the isocratic mobile phase. Elution times for this compound are typically rapid, often under 10 minutes.[4]

-

Detect the this compound peak using a fluorescence detector (with OPA derivatization) or a UV detector (e.g., at 210 nm).

-

Quantify the this compound concentration in the sample by comparing its peak area to the standard curve.[20][22]

Caption: Workflow for this compound extraction and HPLC quantification.

Assessment of Osmoprotective Properties: A Cell-Based Assay

This protocol describes a general method to assess the ability of this compound to protect cells from hyperosmotic stress-induced volume loss.

Materials:

-

A suitable cell line (e.g., mammalian kidney cells or fish gill cells).

-

Isotonic culture medium (e.g., 300 mOsm/kg).

-

Hypertonic culture medium (e.g., 600 mOsm/kg, prepared by adding mannitol (B672) or NaCl).

-

This compound solution.

-

Calcein-AM fluorescent dye.

-

Fluorescence plate reader or microscope.

Procedure:

-

Culture cells to ~80% confluency in a 96-well plate.

-

Load cells with Calcein-AM dye according to the manufacturer's protocol. This dye's fluorescence is quenched at high concentrations, allowing cell volume changes to be monitored.[10]

-

Wash cells with isotonic medium.

-

Pre-incubate one set of wells with isotonic medium containing this compound (e.g., 50 mM) for 30 minutes. The control set receives only isotonic medium.

-

Induce hyperosmotic stress by replacing the medium with the hypertonic solution (with and without this compound).

-

Immediately begin monitoring the fluorescence intensity over time using a plate reader.

-

A decrease in fluorescence indicates water efflux and cell shrinkage.

-

Analysis: Compare the rate and extent of fluorescence change (cell shrinkage) between cells treated with this compound and control cells. A smaller change in the this compound-treated cells indicates an osmoprotective effect.[10][23]

Regulatory Signaling Pathways

The accumulation of osmolytes like this compound is a tightly regulated process initiated by the sensing of osmotic stress. While the precise signaling cascade leading to this compound synthesis is an active area of research, a plausible pathway can be constructed based on known mechanisms of osmosensing in marine organisms.[24][25]

Upon hyperosmotic shock, cell shrinkage is believed to activate mechanosensitive ion channels, leading to an influx of Ca2+.[26] This increase in intracellular calcium acts as a second messenger, activating various downstream signaling pathways, potentially including Calmodulin-dependent kinases (CaMK) and Mitogen-Activated Protein Kinase (MAPK) cascades. These kinases can then phosphorylate transcription factors, leading to the upregulation of genes involved in osmolyte synthesis, such as the gene encoding this compound dehydrogenase. This results in increased enzyme activity and the subsequent accumulation of this compound to restore cell volume.

Caption: Plausible signaling pathway for this compound accumulation.

Implications for Research and Drug Development

The unique properties of this compound present several avenues for future research and potential therapeutic applications.

-

Cytoprotective Agents: As a natural, non-perturbing osmolyte and antioxidant, this compound could be explored as a cytoprotective agent in various applications. This includes its potential use as a supplement in cell culture media, in cryopreservation solutions to protect cells from damage during freezing and thawing, and in formulations for treating conditions associated with cellular dehydration or oxidative stress.

-

Biomarker of Stress: this compound concentrations in marine organisms could serve as a sensitive biomarker for environmental stress, particularly changes in salinity and pollution levels that induce an oxidative response.

-

Drug Discovery: The enzymatic pathways responsible for this compound synthesis, such as this compound dehydrogenase, could be targets for developing compounds that modulate osmotic stress responses, although the direct application is more likely in agricultural or aquacultural contexts than in human medicine.

Conclusion

This compound is a multifunctional molecule that is integral to the survival of many marine invertebrates. Its primary role as a compatible osmolyte allows for the precise regulation of cell volume in the face of fluctuating environmental salinity. Coupled with its antioxidant capabilities, this compound provides robust protection against the dual challenges of osmotic and oxidative stress. The detailed methodologies and quantitative data presented in this guide offer a foundation for researchers to further investigate the physiological roles of this important marine metabolite and explore its potential in biotechnological and pharmaceutical applications. A deeper understanding of the signaling pathways that regulate its synthesis will further illuminate the complex and elegant adaptations of life in the marine world.

References

- 1. Cell volume regulation: osmolytes, osmolyte transport, and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of cell volume regulating osmolytes on glycerol-3-phosphate binding to triosephosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatographic separation and quantification of alanopine and this compound in crude tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C5H9NO4 | CID 440119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Editorial: Homeostasis and physiological regulation in the aquatic animal during osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Acclimation of marine invertebrate osmolyte systems to low salinity: A systematic review & meta-analysis [frontiersin.org]

- 10. iris.cnr.it [iris.cnr.it]

- 11. researchgate.net [researchgate.net]

- 12. Podbielski, IA et al. (2023): Osmolyte and fitness parameters of marine invertebrates exposed to low salinity in the laboratory [doi.pangaea.de]

- 13. Interactive effects of osmotic stress and burrowing activity on protein metabolism and muscle capacity in the soft shell clam Mya arenaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent Progress in Antioxidant Active Substances from Marine Biota - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant and Anti-Inflammatory Agents from the Sea: A Molecular Treasure for New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring Marine-Derived Antioxidant and Anti-Inflammatory Agents: Findings from Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol for unified metabolomics and proteomics analysis of formalin-fixed paraffin-embedded tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 20. applications.emro.who.int [applications.emro.who.int]

- 21. RP-HPLC method for strychnine in Nux Vomica formulations. [wisdomlib.org]

- 22. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. plymsea.ac.uk [plymsea.ac.uk]

An In-depth Technical Guide on Strombine and Alanopine Dehydrogenase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strombine dehydrogenase (SDH) and alanopine (B6598112) dehydrogenase (ADH) are NAD+-dependent oxidoreductases that play a crucial role in the anaerobic metabolism of many marine invertebrates, particularly molluscs.[1][2] These enzymes are functionally analogous to lactate (B86563) dehydrogenase in vertebrates, facilitating the regeneration of NAD+ required for sustained glycolysis during periods of oxygen deprivation, such as during intense muscular activity or exposure to anoxic environments.[1][3] This technical guide provides a comprehensive overview of the core aspects of this compound and alanopine dehydrogenase activity, including their biochemical properties, detailed experimental protocols for their analysis, and their role in metabolic pathways.

Core Concepts

This compound and alanopine dehydrogenases catalyze the reductive condensation of pyruvate (B1213749) with a specific amino acid to form N-carboxymethyl-amino acids, known as opines.[4]

The reaction catalyzed by This compound dehydrogenase (EC 1.5.1.22) is: Glycine + Pyruvate + NADH + H+ ⇌ N-(carboxymethyl)-D-alanine (this compound) + NAD+ + H2O[5][6][7]

The reaction catalyzed by alanopine dehydrogenase (EC 1.5.1.17) is: L-alanine + Pyruvate + NADH + H+ ⇌ 2,2'-iminodipropanoate (Alanopine) + NAD+ + H2O[8]

These reactions help to maintain the cellular redox balance by reoxidizing NADH produced during glycolysis, allowing for continued ATP production in the absence of oxygen. The accumulation of opines, rather than lactate, also helps to mitigate the decrease in intracellular pH associated with anaerobic metabolism.

Quantitative Data Summary

The kinetic parameters of this compound and alanopine dehydrogenases can vary between species and even between different tissues within the same organism, reflecting adaptations to specific physiological demands.[1][9] The following tables summarize key quantitative data from studies on these enzymes from various marine invertebrates.

Table 1: Kinetic Properties of this compound Dehydrogenase

| Species | Tissue | Substrate | Apparent K_m_ (mM) | Optimal pH | Reference |

| Mercenaria mercenaria | Foot Muscle | Glycine | 83.7 ± 3.6 | 7.0 | [1] |

| L-Alanine | 98.4 ± 7.5 | [1] | |||

| Pyruvate (with Glycine) | 0.32 ± 0.04 | [1] | |||

| Pyruvate (with L-Alanine) | 0.50 ± 0.03 | [1] | |||

| This compound | 5.23 ± 0.39 | 9.0 | [1] | ||

| Meretrix lusoria | Foot Muscle | L-Alanine | - | 7.4 - 7.6 | [10] |

| Glycine | - | [10] | |||

| Pyruvate | - | [10] |

Table 2: Kinetic Properties of Alanopine Dehydrogenase

| Species | Tissue | Substrate | Apparent K_m_ (mM) | Optimal pH | Reference |

| Mercenaria mercenaria | Gill | L-Alanine | 15.1 ± 4.2 | 7.0 | [1] |

| Pyruvate | 0.38 ± 0.05 | [1] | |||

| Alanopine | 7.4 ± 2.7 | 8.5 | [1] | ||

| Littorina littorea | Foot Muscle | L-Alanine (pH 7.5) | 23.8 ± 0.52 | 6.5 - 7.5 | [11] |

| Pyruvate (pH 7.5) | 0.26 ± 0.01 | [11] | |||

| meso-Alanopine (pH 8.5) | 50 | [11] | |||

| NADH | 0.009 ± 0.0001 | [11] | |||

| NAD+ | 0.18 ± 0.03 | [11] | |||

| Busycotypus canaliculatum | Foot Muscle | L-Alanine (pH 7.5) | - | - | [9] |

| Pyruvate (pH 7.5) | - | [9] | |||

| Gill | L-Alanine (pH 7.5) | - | - | [9] | |

| Pyruvate (pH 7.5) | - | - | [9] | ||

| Hepatopancreas | meso-Alanopine | - | [9] | ||

| NAD+ | - | [9] |

Experimental Protocols

Enzyme Activity Assay

The activity of both this compound and alanopine dehydrogenase is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of NADH.[1][9][11]

Principle: The rate of decrease in absorbance at 340 nm is proportional to the rate of NADH oxidation in the forward reaction (opine synthesis), while the rate of increase in absorbance is proportional to the rate of NAD+ reduction in the reverse reaction (opine oxidation).[12]

Reagents:

-

Buffer: 50 mM Imidazole-HCl, pH 7.0-7.5 for the forward reaction; 50 mM Tris-HCl, pH 8.5-9.2 for the reverse reaction.[1][11]

-

Substrates (Forward Reaction):

-

Substrates (Reverse Reaction):

-

Enzyme Extract: Partially purified or homogenized tissue supernatant.

Procedure (Forward Reaction):

-

Prepare a reaction mixture in a cuvette containing the buffer, pyruvate, and the respective amino acid (L-alanine or glycine).

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding NADH.

-

Immediately monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance change over time.

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.[1][9]

Enzyme Purification

A common protocol for the partial purification of these enzymes involves the following steps:

-

Homogenization: Tissues are homogenized in a suitable buffer (e.g., 25 mM imidazole-HCl, pH 7.5, containing 7 mM 2-mercaptoethanol).[1]

-

Centrifugation: The homogenate is centrifuged to remove cellular debris, yielding a crude enzyme extract in the supernatant.[1]

-

Ammonium (B1175870) Sulfate Fractionation: The supernatant is subjected to fractional precipitation with ammonium sulfate. The protein fraction containing the enzyme activity is collected by centrifugation.[1][11]

-

Dialysis: The resuspended pellet is dialyzed against the homogenization buffer to remove excess ammonium sulfate.[1][9]

-

Chromatography: Further purification can be achieved using various chromatography techniques, such as:

Signaling and Metabolic Pathways

This compound and alanopine dehydrogenases are key enzymes in the terminal steps of anaerobic glycolysis in many marine invertebrates. Their activity is tightly integrated with the metabolic state of the cell, particularly the concentrations of pyruvate, amino acids, and the NADH/NAD+ ratio. While not part of a classical signaling cascade, their function is critical for maintaining cellular energy homeostasis under stress.

The following diagram illustrates the central role of these dehydrogenases in anaerobic glycolysis.

Caption: Role of ADH and SDH in anaerobic glycolysis.

The following workflow outlines the general experimental procedure for the characterization of this compound and alanopine dehydrogenase activity.

Caption: Workflow for dehydrogenase characterization.

Conclusion

This compound and alanopine dehydrogenases are vital for the metabolic flexibility of many marine invertebrates, enabling them to thrive in environments with fluctuating oxygen levels. A thorough understanding of their biochemical properties and activity is essential for research in comparative physiology, environmental adaptation, and potentially for the development of novel drugs targeting metabolic pathways. The protocols and data presented in this guide offer a solid foundation for scientists and researchers to further investigate the roles of these important enzymes.

References

- 1. kenstoreylab.com [kenstoreylab.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 4. Opine dehydrogenases in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. enzyme-database.org [enzyme-database.org]

- 7. EC 1.5.1.22 [iubmb.qmul.ac.uk]

- 8. Alanopine dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. kenstoreylab.com [kenstoreylab.com]

- 10. Purification and kinetic characteristics of this compound dehydrogenase from the foot muscle of the hard clam (Meretrix lusoria) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kenstoreylab.com [kenstoreylab.com]

- 12. Alanopine Dehydrogenase (ADH) Activity Assay Kit - Profacgen [profacgen.com]

The Enigmatic Presence of Strombine in Bivalves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strombine, an opine amino acid, plays a crucial role in the anaerobic metabolism of many marine invertebrates, including bivalve mollusks. Its accumulation, particularly in muscle tissues, during periods of hypoxia and subsequent recovery, highlights its importance in maintaining cellular redox balance. This technical guide provides a comprehensive overview of the natural occurrence of this compound in bivalves, detailing quantitative data, experimental protocols for its analysis, and the biochemical pathways governing its synthesis. This document is intended to serve as a valuable resource for researchers in marine biology, physiology, and pharmacology, as well as professionals in drug development exploring novel metabolic pathways.

Introduction

Bivalve mollusks, inhabiting dynamic intertidal and benthic environments, are frequently subjected to periods of oxygen limitation (hypoxia or anoxia). To survive these stressful conditions, they have evolved sophisticated anaerobic metabolic pathways that differ significantly from the lactate-producing glycolysis common in vertebrates. One such adaptation is the opine pathway, which leads to the formation of various opine compounds, including this compound.

This compound [N-(carboxymethyl)-D-alanine] is synthesized through the reductive condensation of pyruvate (B1213749) and glycine. This reaction is catalyzed by the enzyme this compound dehydrogenase (SDH), an NAD+-dependent oxidoreductase. The production of this compound, alongside other opines like alanopine (B6598112), serves to regenerate NAD+ from NADH, thereby allowing glycolysis to continue and ensuring a sustained, albeit reduced, supply of ATP during anaerobic conditions. This guide delves into the quantitative aspects of this compound occurrence in bivalves, the methodologies for its detection and measurement, and the biochemical context of its synthesis.

Quantitative Occurrence of this compound in Bivalves

The concentration of this compound in bivalve tissues can vary significantly depending on the species, the specific tissue, and the physiological state of the organism, particularly its oxygenation status. The adductor muscle, which is responsible for closing the shell, is a primary site of this compound accumulation due to its high metabolic activity and susceptibility to hypoxia.

| Bivalve Species | Tissue | Condition | This compound Concentration (μmol/g wet weight) | Reference |

| Crassostrea virginica (Eastern Oyster) | Adductor Muscle | 2 hours post-anoxia recovery | 2.7 | [1] |

| Crassostrea virginica (Eastern Oyster) | Mantle | 2 hours post-anoxia recovery | Minor accumulation; alanopine is the major opine (>8-fold higher) | [2] |

| Crassostrea virginica (Eastern Oyster) | Gill | 2 hours post-anoxia recovery | Minor accumulation; alanopine is the major opine (>8-fold higher) | [2] |

Note: The available quantitative data for this compound is limited, and further research is required to establish a more comprehensive understanding of its distribution across a wider range of bivalve species and environmental conditions.

Experimental Protocols

The accurate quantification of this compound in bivalve tissues requires specific and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

This compound Extraction from Bivalve Tissue

This protocol is adapted from the method described by Fiore et al. (1984) for the extraction of opines from marine invertebrate tissues.

Materials:

-

Bivalve tissue (e.g., adductor muscle, mantle, gill)

-

Perchloric acid (PCA), 0.6 M, ice-cold

-

Potassium hydroxide (B78521) (KOH), 2 M

-

Homogenizer (e.g., Potter-Elvehjem or polytron)

-

Centrifuge

-

pH meter or pH paper

Procedure:

-

Excise the desired tissue from the bivalve and immediately freeze it in liquid nitrogen to halt metabolic activity.

-

Weigh the frozen tissue and transfer it to a pre-chilled homogenizer.

-

Add ice-cold 0.6 M perchloric acid in a ratio of 1:2 (w/v) to the tissue.

-

Homogenize the tissue thoroughly on ice until a uniform suspension is obtained.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully decant the supernatant into a clean, chilled tube.

-

Neutralize the supernatant by slowly adding 2 M KOH dropwise while vortexing. Monitor the pH until it reaches 7.0-7.4. The precipitation of potassium perchlorate (B79767) will be observed.

-

Centrifuge the neutralized extract at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

-

Collect the supernatant, which contains the this compound, and store it at -80°C until HPLC analysis.

Quantification of this compound by HPLC

This method utilizes pre-column derivatization followed by reverse-phase HPLC with fluorescence detection.

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

o-Phthaldialdehyde (OPA) derivatizing reagent

-

Sodium hypochlorite (B82951) solution

-

This compound standard

-

Mobile phase (e.g., a gradient of sodium acetate (B1210297) buffer and methanol)

Procedure:

-

Derivatization: Mix a known volume of the tissue extract with the OPA reagent. The reaction is typically rapid and can be performed at room temperature.

-

Injection: Inject the derivatized sample onto the HPLC column.

-

Separation: Perform a gradient elution to separate the derivatized amino acids. A typical gradient might start with a high aqueous buffer concentration and ramp up the organic solvent (methanol or acetonitrile) concentration.

-

Detection: Monitor the elution profile using a fluorescence detector with excitation and emission wavelengths appropriate for the OPA-derivatized amino acids (e.g., Ex: 340 nm, Em: 450 nm).

-

Quantification: Create a standard curve using known concentrations of this compound standard. Compare the peak area of this compound in the sample to the standard curve to determine its concentration.

Signaling Pathways and Logical Relationships

This compound synthesis is a key component of the opine pathway, which is an integral part of anaerobic glycolysis in many bivalves. This pathway is activated under hypoxic or anoxic conditions when the demand for ATP exceeds the capacity of aerobic respiration.

This compound Synthesis Pathway

The synthesis of this compound is a single-step enzymatic reaction that occurs in the cytoplasm.

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical workflow from sample collection to the final quantification of this compound.

References

The Role of Strombine in Cellular Osmotic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strombine, an opine amino acid derivative, plays a crucial role as a compatible osmolyte in the cellular osmotic regulation of marine invertebrates, particularly in bivalve mollusks. This technical guide provides a comprehensive overview of the core mechanisms of this compound-mediated osmoregulation. It details the enzymatic synthesis of this compound, summarizes quantitative data on related osmolyte accumulation under osmotic stress, and presents detailed experimental protocols for the investigation of these processes. Furthermore, this guide illustrates the key signaling and metabolic pathways involved through detailed diagrams, offering a valuable resource for researchers in marine biology, cellular physiology, and drug development seeking to understand and manipulate cellular responses to osmotic stress.

Introduction: this compound as a Compatible Osmolyte

Marine invertebrates are often subjected to fluctuating environmental salinity, which imposes significant osmotic stress on their cells. To counteract the deleterious effects of hyperosmotic conditions, these organisms accumulate intracellular organic solutes known as compatible osmolytes. These molecules, which include free amino acids and their derivatives, can reach high concentrations without perturbing cellular functions such as protein stability and enzyme kinetics[1]. This compound, chemically N-(carboxymethyl)-D-alanine, is a prominent compatible osmolyte synthesized in various marine invertebrates. It is produced through the reductive condensation of glycine (B1666218) and pyruvate (B1213749), a reaction catalyzed by the enzyme this compound dehydrogenase. This process helps to maintain cell volume and ionic balance during periods of high salinity.

This compound Biosynthesis and Metabolism

The synthesis and degradation of this compound are governed by the reversible action of this compound Dehydrogenase (EC 1.5.1.22), a member of the opine dehydrogenase family.

The this compound Dehydrogenase Reaction

This compound dehydrogenase catalyzes the following reversible reaction:

Glycine + Pyruvate + NADH + H⁺ ⇌ this compound + NAD⁺ + H₂O

Under hyperosmotic stress, the reaction favors the synthesis of this compound, consuming pyruvate and glycine and regenerating NAD⁺. This not only increases the intracellular solute concentration but also helps to maintain the cellular redox balance by regenerating NAD⁺ for glycolysis. Conversely, under hypoosmotic conditions, the breakdown of this compound to glycine and pyruvate can aid in reducing the intracellular osmolarity.

Signaling Pathways in Osmotic Regulation

While the direct signaling cascade leading to this compound accumulation is not fully elucidated, the general response to hyperosmotic stress in marine invertebrates involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the p38 MAPK pathway.

The p38 MAPK Pathway

Hyperosmotic stress is detected by transmembrane osmosensors, which initiate a phosphorylation cascade that leads to the activation of p38 MAPK. Activated (phosphorylated) p38 MAPK can then phosphorylate downstream transcription factors. These transcription factors can, in turn, upregulate the expression of genes involved in the osmotic stress response, including potentially the gene encoding this compound dehydrogenase.

Quantitative Data on Osmolyte Accumulation

While comprehensive quantitative data specifically for this compound under varying salinities are limited in tabular format, studies on related free amino acids (FAAs), which are precursors and key osmolytes themselves, provide valuable insights. The following tables summarize representative data on FAA concentration changes in marine bivalves under hyperosmotic stress. It is important to note that the accumulation of alanine (B10760859) and glycine directly contributes to the substrate pool for this compound synthesis.

Table 1: Free Amino Acid (FAA) Content in the Gill Tissue of Sinonovacula constricta at Different Salinities after 48 hours. [2]

| Amino Acid | Salinity 20‰ (mg/g) | Salinity 30‰ (mg/g) | Salinity 40‰ (mg/g) |

| Taurine | 26.75 ± 0.29 | 38.91 ± 1.03 | 45.32 ± 0.47 |

| Glycine | 9.87 ± 0.21 | 14.23 ± 0.54 | 18.76 ± 0.33 |

| Alanine | 5.63 ± 0.11 | 9.87 ± 0.32 | 13.45 ± 0.28 |

| Glutamic acid | 6.21 ± 0.15 | 8.99 ± 0.28 | 11.78 ± 0.21 |

| Proline | 1.23 ± 0.05 | 2.54 ± 0.11 | 4.32 ± 0.15 |

| Total FAAs | 61.25 ± 1.58 | 89.36 ± 4.18 | 111.98 ± 1.46 |

Table 2: Changes in Alanopine and this compound Concentrations in the Mantle of Mytilus galloprovincialis under Thermal Stress.

Note: This data is for thermal stress, not osmotic stress, but provides an example of opine quantification. Data is estimated from graphical representations in the source material and presented here for illustrative purposes.

| Compound | Control (18°C) (µmol/g wet wt) | 26°C - Day 5 (µmol/g wet wt) |

| Alanopine | ~2.5 | ~12.5 |

| This compound | ~1.0 | ~2.0 |

Experimental Protocols

Induction of Hyperosmotic Stress in Mytilus edulis

This protocol describes a general procedure for exposing mussels to hyperosmotic conditions to study the physiological and molecular responses.

Materials:

-

Mytilus edulis individuals of similar size.

-

Natural or artificial seawater (ASW) at a starting salinity (e.g., 30 ppt).

-

High-salinity ASW (e.g., 40 ppt (B1677978) or 50 ppt).

-

Aerated aquaria.

-

Salinity refractometer or probe.

Procedure:

-

Acclimate mussels to control salinity (e.g., 30 ppt) in aerated aquaria for at least 7 days.

-

Prepare experimental tanks with the desired hyperosmotic salinity (e.g., 40 ppt).

-

Randomly assign mussels to control and experimental tanks.

-

Directly transfer the experimental group of mussels from the control salinity to the hyperosmotic salinity tanks.

-

Maintain constant aeration and temperature throughout the experiment.

-

At designated time points (e.g., 0, 6, 12, 24, 48 hours), collect tissue samples (e.g., gill, mantle, adductor muscle) from both control and experimental groups.

-

Immediately flash-freeze the collected tissues in liquid nitrogen and store at -80°C until further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for opine quantification[3].

Materials:

-

Frozen tissue samples.

-

Perchloric acid (PCA), 6% (v/v).

-

Potassium hydroxide (B78521) (KOH).

-

HPLC system with a C18 reversed-phase column.

-

Fluorescence detector.

-

Mobile phase: e.g., sodium phosphate (B84403) buffer with an organic modifier like methanol.

-

o-phthaldialdehyde (OPA) derivatization reagent.

-

This compound standard.

Procedure:

-

Extraction:

-

Homogenize frozen tissue (approx. 100 mg) in 1 mL of ice-cold 6% PCA.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with a calculated volume of KOH.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject the filtered extract onto the C18 column.

-

Perform isocratic or gradient elution with the mobile phase.

-

Post-column, mix the eluent with the OPA reagent to derivatize the amino acid group of this compound.

-

Detect the fluorescent derivative using a fluorescence detector (e.g., excitation at 340 nm, emission at 455 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound standard.

-

Calculate the this compound concentration in the samples by comparing their peak areas to the standard curve.

-

Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol is adapted from assays for related opine dehydrogenases and measures the rate of NADH oxidation.

Materials:

-

Tissue homogenate (prepared in a suitable buffer, e.g., Tris-HCl).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Pyruvate solution.

-

Glycine solution.

-

NADH solution.

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, pyruvate, and glycine.

-

Add the tissue homogenate to the cuvette and mix.

-

Initiate the reaction by adding NADH.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD⁺.

-

The rate of decrease in absorbance is proportional to the this compound dehydrogenase activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute under the specified conditions.

Conclusion and Future Directions

This compound is a key player in the cellular osmotic stress response of many marine invertebrates. Its synthesis, regulated by this compound dehydrogenase, allows cells to rapidly adjust their internal osmolarity to match that of their environment. While the involvement of the p38 MAPK pathway is strongly implicated, further research is needed to elucidate the precise signaling mechanisms that control this compound dehydrogenase activity and gene expression. The development of specific inhibitors for this compound dehydrogenase could provide valuable tools for studying the physiological consequences of impaired osmoregulation and may have applications in aquaculture or in the development of novel antifouling strategies. Furthermore, a more comprehensive quantitative analysis of the complete osmolyte pool, including this compound, across a wider range of species and environmental conditions will be crucial for a holistic understanding of cellular osmoregulation in marine ecosystems.

References

The Strombine Synthesis Pathway in Muscle Tissue: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the strombine synthesis pathway, a critical component of anaerobic metabolism in the muscle tissues of many marine invertebrates. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical adaptations to hypoxia and anoxia. It details the core enzymatic reaction, presents quantitative data on enzyme kinetics and metabolite concentrations, outlines experimental protocols for the measurement of this compound and related enzyme activity, and visualizes the key metabolic and signaling pathways using the DOT language for Graphviz.

Introduction

Under anaerobic conditions, such as strenuous muscular activity or environmental hypoxia, many marine invertebrates utilize alternative metabolic pathways to regenerate NAD+ and sustain glycolysis. One such pathway is the synthesis of opines, which are derivatives of amino acids. This compound, an opine formed from the reductive condensation of pyruvate (B1213749) and glycine (B1666218), plays a crucial role in the energy metabolism of various marine mollusks and other invertebrates. The synthesis of this compound is catalyzed by the enzyme this compound dehydrogenase. Understanding this pathway is essential for elucidating the mechanisms of anaerobic tolerance and metabolic regulation in these organisms.

The Core Pathway: this compound Synthesis

The synthesis of this compound is a single-step enzymatic reaction catalyzed by this compound dehydrogenase (EC 1.5.1.22). This enzyme facilitates the NADH-dependent reductive condensation of pyruvate and glycine to form D-strombine and NAD+.

Reaction: Pyruvate + Glycine + NADH + H⁺ ⇌ D-Strombine + NAD⁺ + H₂O

This compound dehydrogenase can also utilize L-alanine as a substrate, leading to the formation of alanopine (B6598112). The substrate specificity and preference for glycine versus alanine (B10760859) can vary between different species and even between different tissues within the same organism[1].

Quantitative Data

The following tables summarize key quantitative data related to the this compound synthesis pathway, including enzyme kinetics and metabolite concentrations in various marine invertebrates.

Table 1: Kinetic Properties of this compound Dehydrogenase and Related Opine Dehydrogenases in Muscle Tissue

| Enzyme | Species | Tissue | Substrate | Apparent K_m (mM) | Reference |

| This compound Dehydrogenase | Meretrix lusoria (Hard Clam) | Foot Muscle | Pyruvate | 0.32 | [2] |

| Glycine | 17.3 | [2] | |||

| L-Alanine | 24.2 | [2] | |||

| NADH | 0.03 | [2] | |||

| β-Alanopine Dehydrogenase | Cellana grata (Limpet) | Muscle | Pyruvate | 0.19 | [3] |

| β-Alanine | 14.3 | [3] | |||

| NADH | 0.032 | [3] | |||

| Tauropine Dehydrogenase | Cellana grata (Limpet) | Muscle | Pyruvate | 0.53 | [3] |

| Taurine | 33.3 | [3] | |||

| NADH | 0.076 | [3] |

Table 2: this compound and Alanopine Concentrations in Muscle Tissue

| Species | Tissue | Condition | This compound (μmol/g wet weight) | Alanopine (μmol/g wet weight) | Reference |

| Crassostrea virginica (Oyster) | Adductor Muscle | Recovery from 96h anoxia (6h) | 2.7 | 2.0 | [1][4] |

| Acropora yongei (Coral) | Whole Tissue | Normal (Day) | ~0.093 (92.5 nmol/mg protein) | ~0.0013 (1.3 nmol/mg protein) | [3] |

| Normal (Night) | ~0.048 (48.3 nmol/mg protein) | ~0.001 (1.0 nmol/mg protein) | [3] | ||

| Onset of Hypoxia | ~0.988 (987.9 nmol/mg protein) | ~0.013 (13.1 nmol/mg protein) | [3] | ||

| Onset of Hyperoxia | ~1.065 (1065 nmol/mg protein) | ~0.0125 (12.5 nmol/mg protein) | [3] |

Experimental Protocols

Tissue Preparation for Metabolite and Enzyme Analysis

A general protocol for the preparation of muscle tissue from marine invertebrates for subsequent analysis is as follows:

-

Dissection and Homogenization:

-

Excise the muscle tissue of interest rapidly and freeze it immediately in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

-

Homogenize the powdered tissue in an appropriate ice-cold buffer (e.g., for enzyme assays, a buffer maintaining physiological pH; for metabolite extraction, perchloric acid is often used)[5].

-

-

Protein Extraction for Enzyme Assays:

-

Homogenize the tissue powder in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins for enzyme activity assays.

-

-

Metabolite Extraction for this compound Quantification:

-

Homogenize the tissue powder in cold 0.6 M perchloric acid.

-

Centrifuge the homogenate to precipitate proteins.

-

Neutralize the supernatant with a solution of potassium carbonate.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate. The resulting supernatant is ready for analysis[5].

-

This compound Dehydrogenase Activity Assay

This spectrophotometric assay measures the rate of NADH oxidation.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM Tris-HCl buffer (pH 7.2)

-

5 mM Pyruvate

-

100 mM Glycine

-

0.2 mM NADH

-

-

Initiation and Measurement:

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the tissue extract (supernatant from protein extraction).

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to the this compound dehydrogenase activity.

-

-

Calculation: The enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the sensitive and specific quantification of this compound and alanopine in tissue extracts[5].

-

Chromatographic System:

-

An HPLC system equipped with a fluorescence detector.

-